![molecular formula C14H16N2O3 B1596998 N-Acetyl-5-acetoxytryptamine CAS No. 28026-16-6](/img/structure/B1596998.png)
N-Acetyl-5-acetoxytryptamine
Overview
Description
N-Acetyl-5-acetoxytryptamine is a derivative of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone associated with sleep . It is a partial agonist for the melatonin receptors and is produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .
Synthesis Analysis
The biosynthesis of melatonin in plants is primarily governed by enzymatic reactions involving key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT), and tryptophan decarboxylase (TDC) . Melatonin is synthesized from the amino acid tryptophan .
Molecular Structure Analysis
The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .
Chemical Reactions Analysis
The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .
Physical And Chemical Properties Analysis
N-Acetyl-5-acetoxytryptamine has a molecular weight of 260.29, a predicted boiling point of 542.8±40.0 °C, and a predicted density of 1.232±0.06 g/cm3 .
Scientific Research Applications
Melatonin in Plant Growth and Development
N-Acetyl-5-acetoxytryptamine, commonly known as melatonin, plays a significant role in the growth and development of plants. Studies have shown that melatonin influences flowering in short-day plants like Chenopodium rubrum. It acts as a signal for darkness, affecting early stages of photoperiodic flower induction and development (Kolar, Johnson, & Macháčková, 2003). Additionally, melatonin has been identified as a potential new plant hormone, influencing various physiological processes in plants, suggesting its significant role in plant science (Arnao & Hernández-Ruiz, 2020).
Melatonin in Animal Physiology
Research has also explored the role of melatonin in animal physiology. For example, it's been found to affect the metabolism of biogenic amines in Ascaridia galli, a nematode species, through N-acetylation processes (Isaac, Eaves, Muimo, & Lamango, 1991). Moreover, melatonin's synthesis in enterochromaffin cells suggests its widespread physiological significance beyond the pineal gland (Raikhlin, Kvetnoy, & Tolkachev, 1975).
Melatonin in Neuropharmacology
Melatonin's impact extends to neuropharmacology, particularly in the study of 5-HT3 receptor ligands, which are crucial in understanding neurotransmitter systems (Costall & Naylor, 2000).
Melatonin's Role in Human Health
In human health, melatonin has been identified in the human ovary, suggesting its involvement in reproductive physiology (Itoh et al., 1999). It is also being explored as a potential antioxidant for neuroprotection in conditions like stroke, underscoring its therapeutic potential (Watson et al., 2016).
Mechanism of Action
Target of Action
N-Acetyl-5-acetoxytryptamine, also known as melatonin, is a chronobiotic material that acts as a rhythmic stabilizer of the body . It primarily targets melatonin receptors, which are generally classified into two subclasses, MT1 and MT2, expressed in different regions of the brain, and MT3 receptors located in the liver and kidney .
Mode of Action
Melatonin interacts with its targets, the melatonin receptors, to alter the pathophysiological processes of the body according to the biological clock and circadian rhythm . It binds to melatonin receptor type 1A, which then acts on adenylate cyclase and inhibits a cAMP signal transduction pathway .
Biochemical Pathways
Melatonin is synthesized from the essential amino acid tryptophan . The biosynthesis involves several enzymatic steps, including the transformation of tryptophan into 5-hydroxytryptophan by tryptophan hydroxylase . The production of melatonin is controlled by the light-dark cycle; light inhibits the production whereas darkness stimulates it .
Pharmacokinetics
Melatonin is predominantly synthesized in the pineal gland from the amino acid tryptophan . Its synthesis and secretion are suppressed by light and intensified by darkness . The light or luminous data is transmitted through the retina to the pineal gland via the suprachiasmatic nucleus (SCN) of the hypothalamus .
Result of Action
Melatonin has a wide range of effects on the body. It plays a crucial role in the regulation of circadian rhythms, sleep, mood, and perhaps reproduction, tumor growth, and aging . It also acts as a powerful antioxidant and scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress .
Action Environment
The action of melatonin is influenced by various internal and external cues. For example, endogenous melatonin shows circadian rhythms and can be affected by light, temperature, water status, salt stress, and pathogen invasion . Several transcription factors can directly bind to the promoters of genes related to melatonin biosynthesis, including heat-shock factor A1a (HsfA1a) in tomato .
Safety and Hazards
properties
IUPAC Name |
[3-(2-acetamidoethyl)-1H-indol-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXAKOWTTUTRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370627 | |
Record name | 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-5-acetoxytryptamine | |
CAS RN |
28026-16-6 | |
Record name | 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetyl-5-acetoxytryptamine (N-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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